N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
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Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15N5OS and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Gelators
A study on N-(thiazol-2-yl) benzamide derivatives, which are structurally related to the compound , highlighted their role as new series of supramolecular gelators. The research aimed to understand the impact of methyl functionality and non-covalent interactions on gelation behavior, utilizing a crystal engineering approach. This work provides insights into the structural attributes that enable these compounds to act as gelators, potentially offering a basis for the development of new materials with tailored properties (Yadav & Ballabh, 2020).
Antimicrobial and Anti-inflammatory Activities
Another investigation focused on the synthesis of new imidazothiazole derivatives, seeking to evaluate their anti-inflammatory and analgesic activities. Though the specific compound was not mentioned, this study underscores the broader research interest in thiazole and imidazole compounds for potential biological activities. These findings might suggest avenues for exploring the biological activities of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide in future studies (Soyer Can et al., 2021).
Antihypertensive and Antitumor Effects
Research into a new compound structurally related to this compound showed promising antihypertensive and anti-tumor effects. This study's compound exhibited high affinity for the AT1 receptor and demonstrated significant anti-proliferative and anti-tumor activities in vitro and in vivo, suggesting potential therapeutic applications (Bao et al., 2015).
Potential Cannabinoid Receptor Activity
A seizure by German authorities of two thiazolylindoles and a benzimidazole compound with potential cannabinoid receptor activity highlights the interest in thiazole and benzimidazole derivatives for their potential interactions with cannabinoid receptors. This research could indicate an area of investigation for the specific compound this compound, given its structural similarities (Westphal et al., 2015).
Corrosion Inhibition
A study on benzimidazole derivatives for their role as corrosion inhibitors for N80 steel in hydrochloric acid provides a non-biological application of benzimidazole-related compounds. The synthesized derivatives showed significant inhibition efficiency, demonstrating the versatility of these compounds beyond pharmaceutical applications and suggesting potential industrial applications for related compounds (Yadav et al., 2016).
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c26-19(21-10-18-23-14-7-3-4-8-15(14)24-18)17-11-27-20(25-17)16-9-12-5-1-2-6-13(12)22-16/h1-9,11,22H,10H2,(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNLMXOWXRRFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.